molecular formula C30H28N2O3 B11114504 N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide

N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide

Cat. No.: B11114504
M. Wt: 464.6 g/mol
InChI Key: GGGHQXHUZCTGTC-UHFFFAOYSA-N
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Description

N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 4-hydroxybenzamide, followed by further reactions to introduce the additional aromatic rings and functional groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C30H28N2O3/c1-19-5-7-24(17-21(19)3)30(34)31-25-11-15-28(16-12-25)35-27-13-8-23(9-14-27)29(33)32-26-10-6-20(2)22(4)18-26/h5-18H,1-4H3,(H,31,34)(H,32,33)

InChI Key

GGGHQXHUZCTGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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